molecular formula C22H19N2P B12556895 7-(Diphenylphosphanyl)-2,4-dimethyl-1,8-naphthyridine CAS No. 144101-82-6

7-(Diphenylphosphanyl)-2,4-dimethyl-1,8-naphthyridine

Cat. No.: B12556895
CAS No.: 144101-82-6
M. Wt: 342.4 g/mol
InChI Key: JJXUNKDISCIRPQ-UHFFFAOYSA-N
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Description

7-(Diphenylphosphanyl)-2,4-dimethyl-1,8-naphthyridine is a complex organic compound that features a naphthyridine core substituted with diphenylphosphanyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Diphenylphosphanyl)-2,4-dimethyl-1,8-naphthyridine typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dimethyl-1,8-naphthyridine with diphenylphosphine chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

7-(Diphenylphosphanyl)-2,4-dimethyl-1,8-naphthyridine can undergo various chemical reactions, including:

    Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.

    Reduction: The compound can be reduced under specific conditions to modify the naphthyridine core.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphanyl group would yield phosphine oxides, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

7-(Diphenylphosphanyl)-2,4-dimethyl-1,8-naphthyridine has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.

    Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.

Mechanism of Action

The mechanism of action of 7-(Diphenylphosphanyl)-2,4-dimethyl-1,8-naphthyridine largely depends on its role as a ligand in coordination chemistry. It can coordinate with metal ions through the phosphanyl and naphthyridine groups, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions by stabilizing transition states and intermediates. The molecular targets and pathways involved include metal centers in enzymes or synthetic catalysts, where the compound acts to enhance reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • Bis(diphenylphosphino)methane
  • 1,2-Bis(diphenylphosphino)benzene
  • 1,3-Bis(diphenylphosphino)propane

Uniqueness

7-(Diphenylphosphanyl)-2,4-dimethyl-1,8-naphthyridine is unique due to its naphthyridine core, which provides additional sites for functionalization and coordination compared to simpler phosphine ligands. This structural complexity allows for the formation of more diverse and potentially more active metal complexes, making it a valuable compound in both research and industrial applications.

Properties

CAS No.

144101-82-6

Molecular Formula

C22H19N2P

Molecular Weight

342.4 g/mol

IUPAC Name

(5,7-dimethyl-1,8-naphthyridin-2-yl)-diphenylphosphane

InChI

InChI=1S/C22H19N2P/c1-16-15-17(2)23-22-20(16)13-14-21(24-22)25(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-15H,1-2H3

InChI Key

JJXUNKDISCIRPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=N2)P(C3=CC=CC=C3)C4=CC=CC=C4)C

Origin of Product

United States

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